11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Potency of N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide vs. 4-Nitrobenzylidene Analogs
N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide exhibits an IC50 value of 383 nM against human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) in an HTRF (Homogeneous Time-Resolved Fluorescence) assay at pH 6.0 [1]. This inhibition potency is specifically attributed to the cyclohexanecarbohydrazide scaffold bearing a 4-nitrophenyl group. In contrast, (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, a compound that retains the 4-nitrobenzylidene moiety but replaces the cyclohexane with a naphthalene group, functions as an IκB kinase-β (IKK-β) inhibitor rather than a potent 11β-HSD1 inhibitor, demonstrating that the cyclohexyl group directs target selectivity [2]. The IC50 of 383 nM places this compound in a moderate potency range suitable for scaffold optimization, offering a defined starting point for structure-activity relationship (SAR) campaigns targeting 11β-HSD1-related metabolic disorders.
| Evidence Dimension | 11β-HSD1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 383 nM |
| Comparator Or Baseline | (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide: not a reported 11β-HSD1 inhibitor; instead inhibits IKK-β |
| Quantified Difference | Target selectivity switch from 11β-HSD1 to IKK-β upon scaffold change |
| Conditions | In vitro HTRF assay, human 11β-HSD1, pH 6.0 |
Why This Matters
This quantitative inhibition data enables rational selection of this compound as a starting point for 11β-HSD1 inhibitor optimization, whereas the naphthohydrazide analog would be inappropriate for this target.
- [1] BindingDB. BDBM99409: N'-(4-Nitrobenzylidene)cyclohexanecarbohydrazide, IC50 = 383 nM against 11β-HSD1. US Patents 8497281, 9120769, 9663470. View Source
- [2] Khodair, A. I., et al. (2010). Structure-based design and biological profile of (E)-N-(4-Nitrobenzylidene)-2-naphthohydrazide, a novel small molecule inhibitor of IκB kinase-β. European Journal of Medicinal Chemistry, 45(11), 5021-5027. View Source
